Ethyl 3-((4-Chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((4-Chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-Chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-Chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Major Products Formed
Reduction: Ethyl 3-((4-Amino-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate
Substitution: Ethyl 3-((4-Substituted-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate
Scientific Research Applications
Ethyl 3-((4-Chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-Chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenol
- 4-Chloro-2-nitroaniline
- Ethyl 3-((4-Bromo-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate
Uniqueness
Ethyl 3-((4-Chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C17H15ClN2O5 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
ethyl 3-(N-(4-chloro-2-nitrophenyl)anilino)-3-oxopropanoate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)14-9-8-12(18)10-15(14)20(23)24/h3-10H,2,11H2,1H3 |
InChI Key |
RQNYTXGYGPKPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.